Dimethylenastron is a small molecule inhibitor of the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP). [, , , ] It belongs to the class of dihydropyrimidines, which are known for their antimitotic properties. [] In scientific research, dimethylenastron serves as a valuable tool for studying the role of Eg5 in cell division, particularly in the context of cancer research and angiogenesis. [, , , ] It's important to note that this analysis focuses solely on the scientific research applications of dimethylenastron and excludes any information related to drug use, dosage, or side effects.
Dimethylenastron falls under the category of antineoplastic agents, specifically classified as a kinesin inhibitor. Its unique mechanism of action makes it a subject of interest in cancer research, particularly for its effects on various cancer cell lines, including pancreatic and lung adenocarcinoma cells. The compound is cataloged under the Chemical Abstracts Service with the number 863774-58-7.
The synthesis of dimethylenastron typically involves a multi-step process, often utilizing the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidine derivatives. In one study, dimethylenastron analogues were synthesized by reacting imidazole aldehydes with dimedone and urea or thiourea in a solvent system that included trimethylsilyl chloride and dimethylformamide. The resulting compounds were characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and elemental analysis to confirm their structures and purity .
Key steps in the synthesis include:
The molecular structure of dimethylenastron can be represented as follows:
Dimethylenastron features a quinazoline core linked to various functional groups that enhance its biological activity. The structural configuration allows for effective binding to the Eg5 motor domain, which is crucial for its inhibitory action.
Dimethylenastron undergoes several key reactions that are critical for its function:
The mechanism by which dimethylenastron exerts its effects involves allosteric inhibition of Eg5. Upon binding to the motor domain, it alters the conformation of Eg5, preventing it from effectively hydrolyzing ATP. This inhibition leads to disrupted mitotic spindle formation and ultimately results in cell cycle arrest in cancer cells.
Key points about the mechanism include:
Dimethylenastron has significant potential in scientific research, particularly in:
Dimethylenastron (chemical name: 2,3,4,6,7,8-hexahydro-4-(3-hydroxyphenyl)-7,7-dimethyl-2-thioxo-5(1H)-quinazolinone; CAS: 863774-58-7) was identified in the early 2010s as a potent cell-permeable inhibitor of the mitotic kinesin Eg5 (kinesin-5). Its discovery emerged from systematic screens of small-molecule libraries targeting mitotic machinery, with the goal of circumventing taxane-related resistance mechanisms [1] [5]. Structural analyses revealed that dimethylenastron binds allosterically to the Eg5 motor domain, specifically inhibiting adenosine diphosphate (ADP) release—a critical step in the ATPase cycle that powers microtubule sliding [1] [8]. This mechanism differentiated it from earlier Eg5 inhibitors like monastrol. Preclinical studies demonstrated dimethylenastron’s efficacy across diverse cancer cell lines, with half-maximal inhibitory concentrations (IC50) of 200 nM against purified Eg5 and EC50 values ranging from 330 to 881 nM in proliferation assays [4] [8].
Table 1: Biochemical Profile of Dimethylenastron
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 302.39 g/mol | Calculated from C16H18N2O2S |
IC50 for Eg5 | 200 nM | ADP release inhibition in motor domain |
EC50 (HCT116) | 330 nM | Antiproliferative activity (72 hr) |
EC50 (BxPC3) | 743 nM | Antiproliferative activity (72 hr) |
Eg5 (kinesin-5 family, encoded by KIF11) is a homotetrameric, plus-end-directed motor protein essential for bipolar spindle assembly during mitosis. Each subunit comprises an N-terminal motor domain, a central stalk for dimerization, and a C-terminal tail for regulatory interactions [2] [6]. Eg5 crosslinks antiparallel microtubules and slides them apart via ATP hydrolysis, generating outward forces that separate duplicated centrosomes. This establishes spindle bipolarity—a prerequisite for accurate chromosome segregation [2] [9].
In oncogenesis, Eg5 is frequently overexpressed in malignancies (e.g., pancreatic, prostate, and breast cancers), driving genomic instability and tumor progression [1] [6]. In vitro analyses show that Eg5 suppression induces monopolar spindle formation, mitotic arrest at prometaphase/metaphase, and apoptosis through spindle assembly checkpoint (SAC) activation [6] [9]. For example, in HeLa cells, dimethylenastron treatment increased the proportion of monopolar spindles from 0% (control) to 34.3% and elevated mitotic cells from 7.33% to 59.33% [6]. This mechanistic vulnerability positions Eg5 as a high-value target in cancers with elevated mitotic indices.
Table 2: Functional Consequences of Eg5 Inhibition
Cellular Process | Normal Eg5 Function | Effect of Dimethylenastron Inhibition |
---|---|---|
Spindle Pole Separation | Generates outward microtubule force | Monopolar spindle formation (up to 34.3%) |
Cell Cycle Progression | Enables metaphase-anaphase transition | G2/M arrest (31.89% vs. 19.05% in controls) |
Chromosome Segregation | Maintains bipolar alignment | Misalignment, polyploidy (79.89 chromosomes/cell vs. 60.93) |
Apoptosis Induction | Minimal during normal mitosis | Increased apoptosis via SAC activation |
Pancreatic ductal adenocarcinoma (PDAC) exhibits aggressive phenotypes due to early metastasis and chemoresistance. Notably, Eg5 expression is upregulated 9–16-fold in PDAC cell lines (e.g., PANC1, BxPC3) compared to normal pancreatic epithelia [1] [5]. This overexpression correlates with enhanced migratory and invasive capacities—key drivers of PDAC lethality. Dimethylenastron exploits this vulnerability by selectively disrupting Eg5-mediated spindle dynamics without immediately affecting proliferation. For instance, 24-hour exposure to dimethylenastron (3–10 μM) suppressed PANC1 cell migration by 40–60% and invasion by 35–50% in transwell assays, while proliferation remained unaffected until 72 hours [1] [5].
The therapeutic rationale extends beyond cytotoxicity:
Table 3: Dimethylenastron Efficacy in Pancreatic Cancer Models
Cell Line | Eg5 Fold Change vs. Normal | Migration Suppression (10 μM, 24 hr) | Invasion Suppression (10 μM, 24 hr) |
---|---|---|---|
PANC1 | 14.2 | 60% | 50% |
BxPC3 | 9.7 | 45% | 35% |
AsPC1 | 16.0 | Data not shown | Data not shown |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7